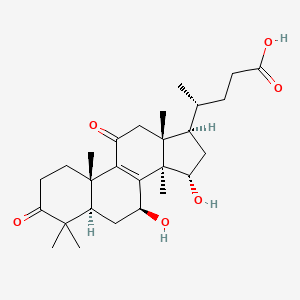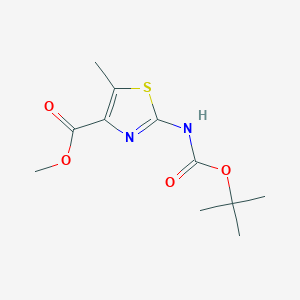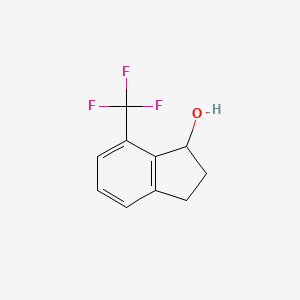
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of a trifluoromethyl group into an indene precursor. One common method is the trifluoromethylation of indene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents like trifluoromethyl iodide (CF3I) are used.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted indenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the indene moiety.
Trifluoromethylphenol: Contains a hydroxyl group but differs in the aromatic ring structure.
Trifluoromethylindole: Shares the trifluoromethyl group but has a different core structure.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its combination of the trifluoromethyl group with the indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3,8,14H,4-5H2 |
InChI Key |
MDXMTZYIFQCSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


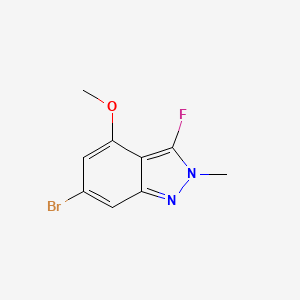

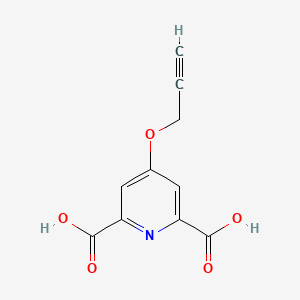
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
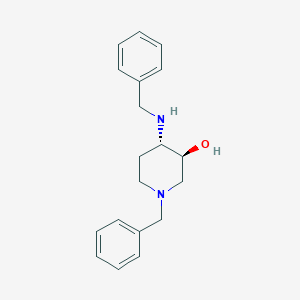

![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
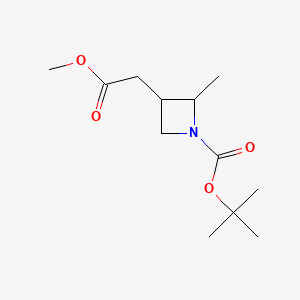
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
